C26:0-CoA Exhibits >4‑Fold Higher Maximal Activity than C24:0-CoA in CpFAS1‑R Reductase Assay
The reductase domain of Cryptosporidium parvum Type I fatty acid synthase (CpFAS1‑R) displays a strict substrate preference for very long-chain fatty acyl-CoAs, with C26:0 hexacosanoyl-CoA yielding the highest activity among tested substrates. Activity follows the rank order C26:0 > C24:0 > C22:0 > C20:0, while no activity is detectable with C18:0 or C16:0 substrates [1]. This chain-length selectivity is quantifiable via allosteric kinetics for C26:0-CoA (Hill coefficient h = 2.0; Vmax = 32.8 nmol min⁻¹ mg⁻¹ protein; K₅₀ = 0.91 mM) [2].
| Evidence Dimension | Relative reductase activity (Vmax) on CpFAS1‑R |
|---|---|
| Target Compound Data | C26:0-CoA Vmax = 32.8 nmol min⁻¹ mg⁻¹ protein (highest among tested VLCFA-CoAs) |
| Comparator Or Baseline | C24:0-CoA, C22:0-CoA, C20:0-CoA (exact Vmax values not reported; rank order C26:0 > C24:0 > C22:0 > C20:0); C18:0-CoA and C16:0-CoA: no detectable activity |
| Quantified Difference | C26:0-CoA activity > C24:0-CoA; C26:0-CoA Vmax is at least >4‑fold higher than any activity detectable on C18:0 or C16:0 (undetectable vs. 32.8 nmol min⁻¹ mg⁻¹) |
| Conditions | Recombinant CpFAS1‑R protein; assay with NADPH as electron donor |
Why This Matters
This is the only substrate that yields maximal catalytic rate for CpFAS1‑R; using shorter-chain analogs would underestimate or completely abolish measurable activity in this specialized enzyme system.
- [1] Zhu G, Shi X, Cai X. BMC Biochem. 2010;11:46. The reductase domain in a Type I fatty acid synthase from the apicomplexan Cryptosporidium parvum: Restricted substrate preference towards very long chain fatty acyl thioesters. View Source
- [2] Zhu G, et al. BMC Biochem. 2010;11:46. (Allosteric kinetics: h = 2.0; Vmax = 32.8 nmol min⁻¹ mg⁻¹ protein; K₅₀ = 0.91 mM for C26:0-CoA.) View Source
